Anticancer agent 143
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Overview
Description
It exhibits IC50 values below 2.5 nM, making it a highly effective compound in cancer research . This compound is primarily used for research purposes and has shown significant potential in inhibiting cancer cell growth.
Preparation Methods
The synthesis of Anticancer agent 143 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. continuous flow synthesis is a common method used in the preparation of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Anticancer agent 143 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Anticancer agent 143 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. In biology, it is employed to investigate the effects of phosphatase inhibition on cancer cell growth and proliferation. In medicine, this compound is used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of Anticancer agent 143 involves the inhibition of protein tyrosine phosphatases PTPN2 and PTP1B. These enzymes are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these phosphatases, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Anticancer agent 143 is unique due to its dual inhibition of PTPN2 and PTP1B with high potency. Similar compounds include other phosphatase inhibitors such as PROTAC PTPN2 degrader-2, h-NTPDase-IN-1, and JAB-3068. These compounds also target protein tyrosine phosphatases but may differ in their specificity, potency, and mechanism of action . For instance, PROTAC PTPN2 degrader-2 is a potent agent capable of degrading PTPN2, while h-NTPDase-IN-1 inhibits human NTPDase with different IC50 values .
Properties
Molecular Formula |
C19H15BrF2N3O6PS2 |
---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(2H-triazol-4-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)9-31-15-7-11(14-8-23-25-24-14)6-13-16(20)18(33-17(13)15)19(21,22)32(26,27)28/h2-8H,9H2,1H3,(H,23,24,25)(H2,26,27,28) |
InChI Key |
ZIPCRVPKLAFEMK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NNN=C4 |
Origin of Product |
United States |
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